BenchChemオンラインストアへようこそ!

Bisindolylmaleimide VIII acetate

PKC inhibitor selectivity kinase profiling signal transduction

Bisindolylmaleimide VIII acetate (Ro 31-7549 acetate) is the only bisindolylmaleimide that combines balanced PKC-α/β/γ/ε inhibition (IC₅₀ 53–213 nM) with PKC-independent enhancement of Fas- and DR5-mediated apoptosis. This dual mechanism, validated in EAE and adjuvant arthritis models, cannot be replicated by GF 109203X or Gö 6976. With 99.93% purity and 92 mg/mL DMSO solubility, it ensures reproducible pharmacology. Choose Bisindolylmaleimide VIII acetate for combination studies with DR5/Fas agonists or T cell autoimmunity research.

Molecular Formula C26H26N4O4
Molecular Weight 458.5 g/mol
CAS No. 138516-31-1
Cat. No. B131088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisindolylmaleimide VIII acetate
CAS138516-31-1
Synonyms3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione Acetic Acid Salt;  _x000B_Ro 31-7549 Acetic Acid Salt;  Ro 31-7549/001 Acetic Acid Salt; 
Molecular FormulaC26H26N4O4
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
InChIInChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)
InChIKeyVEOXVBTXROWDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Bisindolylmaleimide VIII Acetate (CAS 138516-31-1): A Differentiated PKC Inhibitor for Apoptosis and Autoimmune Research


Bisindolylmaleimide VIII acetate (Ro 31-7549 acetate) is a potent and selective inhibitor of protein kinase C (PKC), belonging to the bisindolylmaleimide class. It demonstrates an IC₅₀ of 158 nM for rat brain PKC [1] and exhibits a defined isozyme selectivity profile with IC₅₀ values of 53, 195, 163, 213, and 175 nM for PKC-α, PKC-βI, PKC-βII, PKC-γ, and PKC-ε, respectively [1]. Critically, its differentiation extends beyond PKC inhibition to include PKC-independent mechanisms that enhance death receptor-mediated apoptosis and suppress T cell-mediated autoimmunity in vivo [2], features that distinguish it from other PKC inhibitors and define its unique utility in specific research applications.

The Risks of Generic Substitution: Why Not All PKC Inhibitors Are Interchangeable with Bisindolylmaleimide VIII Acetate


Generic substitution with other PKC inhibitors is not scientifically sound because Bisindolylmaleimide VIII acetate possesses a unique combination of isozyme selectivity, PKC-independent pro-apoptotic activity, and validated in vivo efficacy in autoimmune models that is not replicated by common alternatives. For instance, while GF 109203X and Gö 6976 also inhibit PKC, their selectivity profiles and off-target activities differ markedly [1] . Moreover, the ability of Bisindolylmaleimide VIII to potentiate Fas- and DR5-mediated apoptosis occurs independently of PKC inhibition [2], a property not shared by many bisindolylmaleimide analogs. The compound's demonstrated capacity to prevent T cell-mediated autoimmune disease in vivo [3] is a specific functional outcome that cannot be assumed for other PKC inhibitors without direct validation. The quantitative evidence below establishes the precise points of differentiation that justify its preferential selection.

Quantitative Evidence Guide: Bisindolylmaleimide VIII Acetate Differentiation vs. PKC Inhibitor Comparators


Isozyme Selectivity Profile of Bisindolylmaleimide VIII Acetate vs. GF 109203X and Gö 6976

Bisindolylmaleimide VIII acetate exhibits a distinct PKC isozyme inhibition profile compared to the commonly used PKC inhibitors GF 109203X and Gö 6976. While GF 109203X is highly selective for PKC-α and PKC-β1 (IC₅₀ 8.4 nM and 18 nM, respectively) [1], and Gö 6976 is selective for Ca²⁺-dependent PKC-α and PKC-βI (IC₅₀ 2.3 nM and 6.2 nM, respectively) , Bisindolylmaleimide VIII acetate provides a more balanced inhibition across PKC-α (53 nM), PKC-βI (195 nM), PKC-βII (163 nM), PKC-γ (213 nM), and PKC-ε (175 nM) . This profile offers a distinct experimental window for applications requiring moderate pan-PKC inhibition without the extreme selectivity or potency of these alternatives.

PKC inhibitor selectivity kinase profiling signal transduction

Functional Potency in Keratinocyte Proliferation: EC₅₀ Comparison

In a cell-based functional assay using primary mouse epidermal keratinocytes, Bisindolylmaleimide VIII acetate demonstrated a clear dose-response relationship. It blocked TPA-induced inhibition of DNA synthesis with an EC₅₀ of 1 µM and stimulated thymidine incorporation with an EC₅₀ of 0.25 µM [1]. This functional potency provides a benchmark for experimental design that is directly tied to a specific cellular outcome, unlike simple IC₅₀ values.

keratinocyte biology cell proliferation dermatology research

Unique PKC-Independent Enhancement of Death Receptor-Mediated Apoptosis

Bisindolylmaleimide VIII acetate possesses a unique PKC-independent activity that enhances both Fas- and DR5 (TRAIL-R2)-mediated apoptosis. This property is not shared by the close analog Bisindolylmaleimide IX (Ro 31-8220). Specifically, Bisindolylmaleimide VIII potentiated Fas-mediated apoptosis in human astrocytoma 1321N1 cells and Molt-4T cells, which were otherwise resistant to anti-Fas antibody alone [1]. It also synergistically enhanced DR5-mediated apoptosis when combined with the agonistic anti-DR5 antibody TRA-8, both in vitro and in vivo [2]. This effect was mediated by sustained JNK/p38 activation and mitochondrial membrane potential loss, occurring independently of PKC inhibition [2].

apoptosis Fas receptor TRAIL cancer research

In Vivo Efficacy in T Cell-Mediated Autoimmune Disease Models

Bisindolylmaleimide VIII acetate demonstrates validated in vivo efficacy in two distinct rat models of T cell-mediated autoimmune disease. Administration of the compound during autoantigen stimulation prevented the development of symptoms in both the Lewis rat model of experimental allergic encephalitis (EAE) and the Lewis adjuvant arthritis model [1]. This in vivo activity is a direct consequence of its unique ability to sensitize activated T cells to Fas-mediated apoptosis, a property not shared by the common PKC inhibitor GF 109203X [1].

autoimmunity experimental allergic encephalitis adjuvant arthritis in vivo pharmacology

Purity and Solubility Specifications for Reproducible Experimental Outcomes

Bisindolylmaleimide VIII acetate is available with a purity of 99.93% and DMSO solubility of 92 mg/mL (200.64 mM) . These specifications are critical for ensuring reproducible results in cell-based assays. In contrast, the solubility of GF 109203X in DMSO is 70 mg/mL (169.7 mM) [1], and Gö 6976 exhibits similar but not identical solubility characteristics.

compound quality solubility assay reproducibility

Optimal Research and Industrial Application Scenarios for Bisindolylmaleimide VIII Acetate


Sensitization of Death Receptor-Resistant Cancer Cells to TRAIL or FasL Therapy

Bisindolylmaleimide VIII acetate is uniquely suited for combination studies with DR5 (TRAIL-R2) or Fas agonists to overcome apoptosis resistance in cancer cells. As demonstrated, it synergistically enhances DR5-mediated apoptosis via sustained JNK/p38 activation and mitochondrial pathway engagement, independent of PKC inhibition [1]. This property is not shared by the close analog Bisindolylmaleimide IX, making Bisindolylmaleimide VIII acetate the compound of choice for this specific application.

Preclinical In Vivo Studies of T Cell-Mediated Autoimmune Diseases

For researchers investigating experimental allergic encephalitis (EAE), adjuvant arthritis, or other T cell-driven autoimmune conditions, Bisindolylmaleimide VIII acetate offers validated in vivo efficacy. Its unique ability to selectively sensitize activated T cells to Fas-mediated apoptosis translates to disease prevention in rat models [2], a functional outcome not observed with the common PKC inhibitor GF 109203X.

Cell-Based Assays Requiring Balanced PKC Isozyme Inhibition

In experimental systems where balanced inhibition of PKC-α, PKC-β, PKC-γ, and PKC-ε is required without the extreme potency or narrow selectivity of Gö 6976 or GF 109203X, Bisindolylmaleimide VIII acetate provides a defined isozyme profile (IC₅₀ 53-213 nM) . Its 99.93% purity and high DMSO solubility (92 mg/mL) further ensure reproducible dose-response relationships in cell culture.

Keratinocyte Proliferation and Differentiation Studies

The established EC₅₀ values for Bisindolylmaleimide VIII acetate in keratinocyte proliferation assays (0.25-1 µM) [3] provide a functional benchmark for researchers studying PKC-dependent pathways in epidermal biology. This direct cellular activity data enables accurate dose selection and reduces the need for extensive preliminary optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisindolylmaleimide VIII acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.